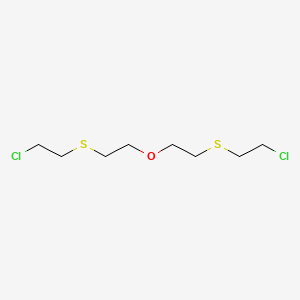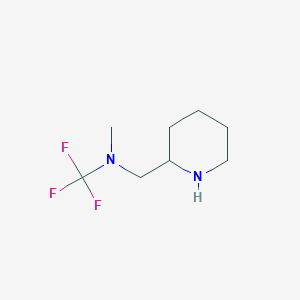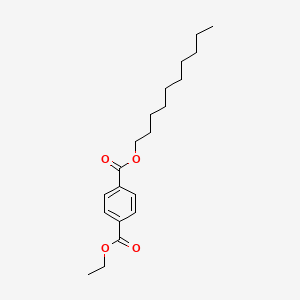
2,6-Di-tert-butyl-4-isocyanophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-isocyanophenol is an organic compound characterized by its phenolic structure with two tert-butyl groups at the 2 and 6 positions and an isocyanate group at the 4 position. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: The synthesis of 2,6-Di-tert-butyl-4-isocyanophenol typically involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl groups at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Di-tert-butyl-4-isocyanophenol can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group, resulting in 2,6-Di-tert-butyl-4-aminophenol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2,6-Di-tert-butyl-4-aminophenol.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-isocyanophenol has diverse applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry, preventing degradation of polymers by oxidative processes.
Biology: The compound’s derivatives are studied for their potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research explores its potential use in pharmaceuticals, particularly in developing drugs that require stable phenolic structures.
Industry: It is utilized in the production of high-performance materials, including coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-isocyanophenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The isocyanate group can react with nucleophiles, forming stable adducts that enhance the compound’s antioxidant properties. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Known for its antioxidant properties, used in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in various industrial applications.
2,6-Di-tert-butyl-4-ethylphenol: Similar in structure but with an ethyl group instead of an isocyanate group, used as an antioxidant.
Uniqueness: 2,6-Di-tert-butyl-4-isocyanophenol is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. This functional group allows for additional chemical modifications and applications, particularly in the synthesis of polymers and pharmaceuticals.
Propriétés
Numéro CAS |
20600-84-4 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-isocyanophenol |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-8-10(16-7)9-12(13(11)17)15(4,5)6/h8-9,17H,1-6H3 |
Clé InChI |
MCRXDSPMWIMKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
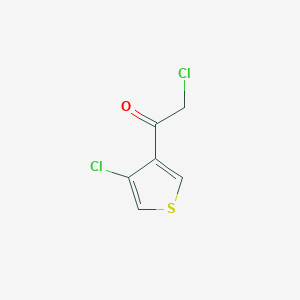

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
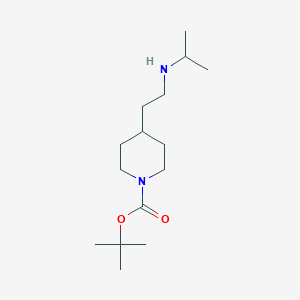
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

